molecular formula C2Cl3F3<br>Cl2FCCClF2<br>C2Cl3F3 B165192 1,1,2-Trichlorotrifluoroethane CAS No. 76-13-1

1,1,2-Trichlorotrifluoroethane

Cat. No. B165192
CAS RN: 76-13-1
M. Wt: 187.37 g/mol
InChI Key: AJDIZQLSFPQPEY-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-1,2,2-trifluoroethane, often abbreviated as TCTFE or CFC-113, is a chlorofluorocarbon. It is a colorless, volatile liquid with a sweet, ether-like odor .


Synthesis Analysis

CFC-113 can be prepared from hexachloroethane and hydrofluoric acid . This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method uses HF on tetrachloroethylene instead .


Molecular Structure Analysis

The molecular formula of 1,1,2-Trichlorotrifluoroethane is C2Cl3F3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,1,2-Trichlorotrifluoroethane is a very unreactive chlorofluorocarbon. It remains in the atmosphere about 90 years . In the stratosphere, CFC-113 can be broken up by ultraviolet radiation, generating chlorine radicals (Cl•), which initiate degradation of ozone .


Physical And Chemical Properties Analysis

1,1,2-Trichlorotrifluoroethane is a colorless liquid with a sweet, ether-like odor . It has a molar mass of 187.37 g/mol . It is a clear liquid with a maximum evaporation residue of 5ppm .

Scientific Research Applications

Catalytic Synthesis

1,1,2-Trichlorotrifluoroethane has been utilized in the catalytic synthesis of trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane, an alternative to CFCs for refrigeration. This synthesis achieved 80-90% selectivity at 80-100% conversion under certain conditions (Ohnishi, Suzuki, & Ichikawa, 1991).

Heterogeneous Catalytic Reactions

The compound has been studied for its reactions on various catalysts. In the absence of hydrogen fluoride, two reactions, disproportionation and isomerization, occur. With hydrogen fluoride, fluorination is the main reaction, influenced by the acidity of the catalyst (Blanchard, Wendlinger, & Canesson, 1990).

Measurement of Dipole Moment

The relative permittivity in gaseous 1,1,2-Trichlorotrifluoroethane has been obtained from capacitance measurements, aiding in the determination of molecular polarizabilities (Goodwin & Morrison, 1992).

Integrated Band Intensities

Studies on the integrated band intensities of 1,1,2-Trichlorotrifluoroethane have been conducted, providing insights into spectroscopic properties (Olliff & Fischer, 1992).

Reactions with Nucleophiles

Research has explored the condensation of 1,1,2-Trichlorotrifluoroethane with nucleophiles, yielding various organic compounds, and providing a deeper understanding of its reactivity (Tordeux & Wakselman, 1985).

Electrosynthesis Possibilities

Preliminary results have shown new electrosynthetic possibilities from the electroreduction of 1,1,2-Trichlorotrifluoroethane, leading to the production of various compounds (Cabot, Centelles, Segarra, & Casado, 1997).

Chemical Decomposition

Sodium naphthalenide has been used for the dehalogenation of 1,1,2-Trichlorotrifluoroethane, removing all halogen atoms in the form of chloride and fluoride ions (Oku, Kimura, & Sato, 1988).

Excess Molar Enthalpies

Studies on the excess molar enthalpies of mixtures containing 1,1,2-Trichlorotrifluoroethane have been conducted, contributing to the understanding of its thermodynamic properties (Dohnal & Patterson, 1989).

Trifluoroethene Synthesis

Research on 2,2,2-Trifluorodiazoethane highlights its role as a reagent for the synthesis of trifluoromethyl-substituted organic molecules, linking to the broader applications of trifluoroethene and derivatives (Mykhailiuk, 2020).

Oilseed Extractions

1,1,2-Trichlorotrifluoroethane has been evaluated as an extractant in oilseeds, providing a nonflammable and low toxicity alternative for oilseed analyses (Temple, 1976).

Safety And Hazards

Inhalation of 1,1,2-Trichlorotrifluoroethane causes irritation of the nose, throat, and lungs. High concentrations may cause death by respiratory failure or asphyxiation . It may produce superficial skin burns or defatting type dermatitis and may irritate the eyes .

Future Directions

There are ongoing studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis, and ammonolysis . These studies are exploring possible routes to produce trifluoroacetic acid (TFA), trifluoroethanol (TFE), or trifluoroethylamine (TFEA), respectively .

properties

IUPAC Name

1,1,2-trichloro-1,2,2-trifluoroethane
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InChI

InChI=1S/C2Cl3F3/c3-1(4,6)2(5,7)8
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InChI Key

AJDIZQLSFPQPEY-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)Cl
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Molecular Formula

C2Cl3F3, Array
Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID6021377
Record name 1,1,2-Trichloro-1,2,2-trifluoroethane
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Molecular Weight

187.37 g/mol
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Physical Description

1,1,2-trichloro-1,2,2-trifluoroethane is a colorless liquid with a sweet, ether-like odor. Sinks in water. (USCG, 1999), Liquid, Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 degrees F.]; [NIOSH], COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 °F.]
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Boiling Point

117.9 °F at 760 mmHg (NTP, 1992), 47.7 °C, 48 °C, 118 °F
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Solubility

Insoluble (NTP, 1992), In water, 170 mg/L at 25 °C, Soluble in ethanol; miscible with ethyl ether and benzene, Solubility in water, g/100ml at 20 °C: 0.02, (77 °F): 0.02%
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Density

1.5635 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.5635 g/cu cm at 25 °C, Relative density (water = 1): 1.56, 1.56, (77 °F): 1.56
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Vapor Density

6.5 (Air = 1), Relative vapor density (air = 1): 6.5
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Vapor Pressure

284 mmHg at 77 °F (NTP, 1992), 363.0 [mmHg], 363 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 36, 285 mmHg
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Impurities

Maximum limits of impurities: Residue after evaporation: 0.0005%; Water (by Karl Fischer titrn): 0.05%. /'Photrex' reagent/, Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Product Name

1,1,2-Trichlorotrifluoroethane

Color/Form

Liquid, Colorless gas, Volatile liquid, Colorless to water-white liquid ... [Note: A gas above 118 degrees F], Clear, dense, colorless liquid

CAS RN

76-13-1
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Record name 1,1,2-trichlorotrifluoroethane
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Record name 1,1,2-TRICHLOROTRIFLUOROETHANE
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Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
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Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113)
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Record name Ethane, 1,1,2-trichloro-1,2,2-trifluoro-
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Melting Point

-33.5 °F (NTP, 1992), -36.22 °C, -36 °C, -33.5 °F, -31 °F
Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
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Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/607
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloro-1,2,2-trifluoroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0632.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichlorotrifluoroethane
Reactant of Route 2
1,1,2-Trichlorotrifluoroethane
Reactant of Route 3
1,1,2-Trichlorotrifluoroethane
Reactant of Route 4
1,1,2-Trichlorotrifluoroethane

Citations

For This Compound
3,400
Citations
H Bozorgzadeh, E Kemnitz, M Nickkho-Amiry… - Journal of Fluorine …, 2001 - Elsevier
Conversion of CCl 2 FCClF 2 to CCl 2 FCF 3 is achieved in the temperature range, 593–713K, under flow conditions by using the catalysts, β-AlF 3 or γ-alumina, prefluorinated with CCl …
Number of citations: 41 www.sciencedirect.com
ARH Goodwin, G Morrison - The Journal of Physical Chemistry, 1992 - ACS Publications
The relative permittivity (dielectric constant) in gaseous 1, 1, 1-trichlorotrifluoroethane, 1, 2-difluoroethane, 1, 1, 2-trichlorotrifluoroethane, and 2-(difluoromethoxy)-1, 1, 1-trifluoroethane …
Number of citations: 30 pubs.acs.org
M Okada, M Uematsu, K Watanabe - The Journal of Chemical …, 1986 - Elsevier
The orthobaric liquid densities of six halogenated hydrocarbons: trichlorofluoromethane (CCl 3 F), dichlorodifluoromethane (CCl 2 F 2 ), chlorodifluoromethane (CHClF 2 ), 1,1,2-…
Number of citations: 39 www.sciencedirect.com
S Weaver, G Mills - The Journal of Physical Chemistry B, 1997 - ACS Publications
Reductive dehalogenation of 1,1,2-trichlorotrifluoroethane (CFC 113) takes place upon illumination of air-free suspensions of TiO 2 particles containing formate ions. Chloride ions and 1…
Number of citations: 26 pubs.acs.org
E Marotta, C Paradisi - Journal of mass spectrometry, 2001 - Wiley Online Library
The gas‐phase ion chemistry of 1,1,1‐ and 1,1,2‐trichlorotrifluoroethane was investigated with an ion trap mass spectrometer. Following electron ionization both compounds (M) …
D Fenclová, V Dohnal - The Journal of Chemical Thermodynamics, 1991 - Elsevier
Isothermal (vapour + liquid) equilibria and excess molar volumes were determined for {1,1,2-trichlorotrifluoroethane (freon 113) + propanone or methyl ethanoate or diisopropyl ether or …
Number of citations: 28 www.sciencedirect.com
M Olliff, G Fischer - Spectrochimica Acta Part A: Molecular Spectroscopy, 1992 - Elsevier
The integrated band intensities of 1,1,2-trichlorotrifluoroethane, CFC113, and 1,1,1-trichlorotrifluoroethane, CFC113a, have been measured, the latter for the first time. The former are in …
Number of citations: 5 www.sciencedirect.com
V Dohnal, D Fenclová, M Costas - Thermochimica acta, 1993 - Elsevier
Excess molar heat capacities C p E were determined at 298.15 K for the following thirteen mixtures with 1,1,2-trichlorotrifluoroethane (F113): +acetone (ACT), +dipropyl ether (DPE), +…
Number of citations: 23 www.sciencedirect.com
AR Kazanjian, DR Horrell - The Journal of Physical Chemistry, 1971 - ACS Publications
The radiation chemistry of chlorofluorocarbons pre-sents an interesting study because of the three possible types of bond rupture. These are the carbon-carbon, carbon-fluorine, and …
Number of citations: 17 pubs.acs.org
SP Scott, M Sweetman, J Thomson, AG Fitzgerald… - Journal of …, 1997 - Elsevier
The catalytic hydrogenolysis of 1,1,2-trichlorotrifluoroethane on a γ-alumina-supported palladium/zinc oxide catalyst under flow conditions has been conducted. The results show that …
Number of citations: 25 www.sciencedirect.com

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